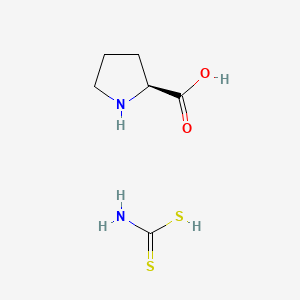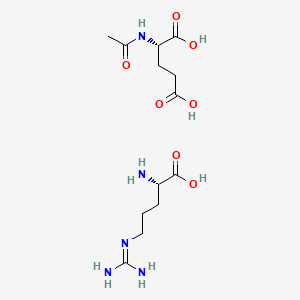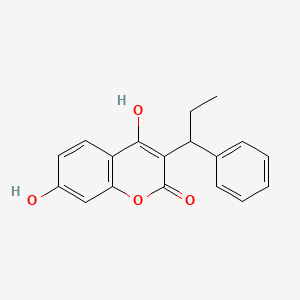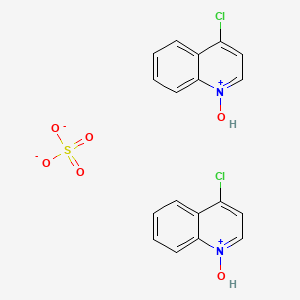
Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- is a complex organic compound with a unique structure that includes a cyclopenta(a)phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, Friedel-Crafts acylation, and hydrogenation steps. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.
Comparación Con Compuestos Similares
- Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
Comparison: Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- is unique due to its cyclopenta(a)phenanthrene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
2960-76-1 |
|---|---|
Fórmula molecular |
C19H20O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthren-6-yl)ethanone |
InChI |
InChI=1S/C19H20O/c1-12(20)18-11-19-14-8-4-5-13(14)9-10-17(19)15-6-2-3-7-16(15)18/h2-3,6-7,11,13-14H,4-5,8-10H2,1H3 |
Clave InChI |
XNZINHBNAZORHI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(CCC3C2CCC3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



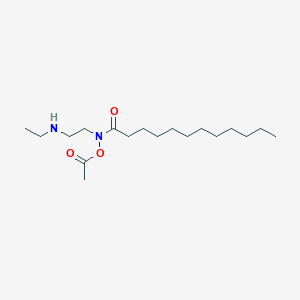
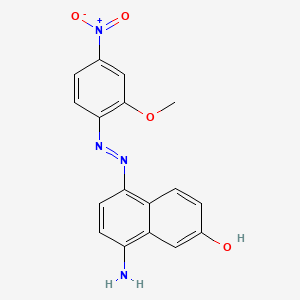
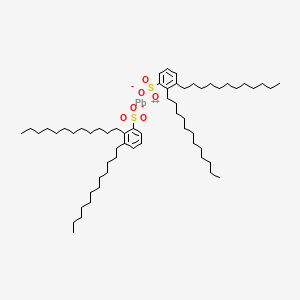
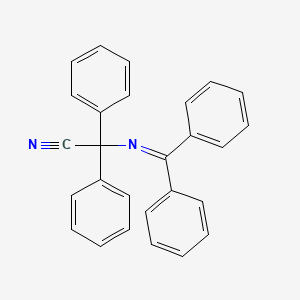
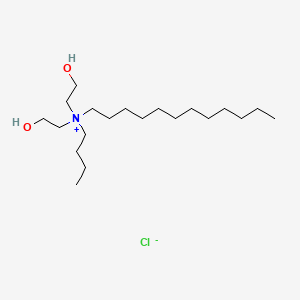
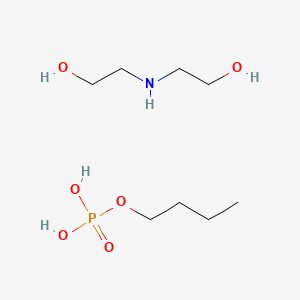
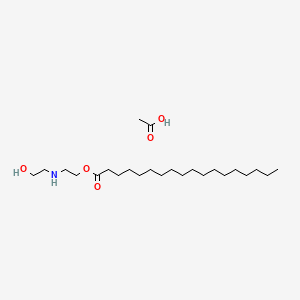
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)

